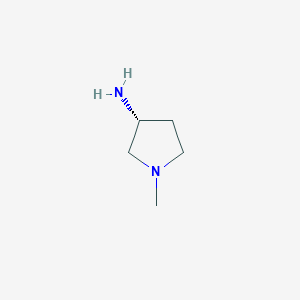

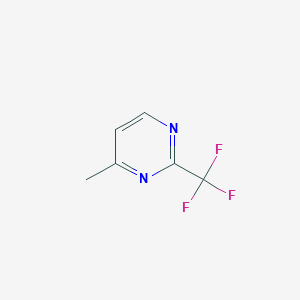

![molecular formula C8H5FN2O B1321230 7-氟-[1,8]萘啶-2-醇 CAS No. 846033-37-2](/img/structure/B1321230.png)

7-氟-[1,8]萘啶-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "7-Fluoro-[1,8]naphthyridin-2-ol" is not explicitly mentioned in the provided papers. However, the papers discuss various 7-substituted 1,8-naphthyridine derivatives, which are structurally related to the compound . These derivatives have been synthesized and evaluated for their potential as antitumor and antibacterial agents. The modifications at the C-7 position and other parts of the naphthyridine ring structure have been shown to significantly affect the biological activity of these compounds 10.

Synthesis Analysis

The synthesis of 7-substituted 1,8-naphthyridine derivatives involves various strategies, including the displacement of halogen substituents with nitrogen nucleophiles, Dieckmann-type cyclization, and the use of functionalized silanes and aromatic/aliphatic nitriles in intermolecular cyclization reactions . The key steps in these syntheses often involve the formation of intermediates that are further transformed into the desired naphthyridine derivatives. For example, the synthesis of 7-amino-1-cyclopropyl-8-fluoro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acids was achieved by displacing a chloro substituent with nitrogen nucleophiles .

Molecular Structure Analysis

The molecular structure of 7-substituted 1,8-naphthyridine derivatives is characterized by the presence of a naphthyridine core, which is a bicyclic structure consisting of a pyridine ring fused to a naphthalene ring. The substitution at the C-7 position with various groups, such as amino, fluoromethyl, or cycloalkylamino, has been shown to influence the biological activity of these compounds . The presence of a fluorine atom at the C-6 or C-8 position is also a common feature in these molecules and contributes to their biological properties 10.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-substituted 1,8-naphthyridine derivatives include halogen substitution, cyclization, and skeletal transformations. For instance, the intermolecular cyclization of N-silyl-1-azaallylic anions with perfluoroalkene followed by intramolecular skeletal transformation was used to synthesize 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives . These reactions are crucial for constructing the naphthyridine core and introducing various substituents that affect the compound's activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-substituted 1,8-naphthyridine derivatives are influenced by their molecular structure. The introduction of fluorine atoms and various substituents at the C-7 position can affect the lipophilicity, solubility, and overall stability of these compounds. For example, the (S,S)-isomer of a 7-(3-aminopyrrolidinyl) derivative was noted for its high water solubility and potent cytotoxic activity against human tumor cell lines10. These properties are critical for the pharmacokinetic and pharmacodynamic profiles of the compounds, which determine their potential as therapeutic agents.

科学研究应用

抗菌应用

- 抗菌剂合成:7-氟-[1,8]萘啶-2-醇衍生物表现出显着的抗菌特性。由 7-氟-[1,8]萘啶-2-醇合成的依诺沙星表现出广泛而有效的抗菌活性,特别对全身感染有效,急性毒性最小 (Matsumoto 等,1984)。此外,已经合成了各种 7-氟-[1,8]萘啶-2-醇类似物并对其增强的抗菌活性进行了测试,证明了该化合物在开发新型抗菌剂方面的多功能性 (Egawa 等,1984)。

抗肿瘤药剂开发

- 抗肿瘤剂:7-氟-[1,8]萘啶-2-醇衍生物已被探索其作为抗肿瘤剂的潜力。研究表明,某些衍生物对鼠和人肿瘤细胞系表现出中等的细胞毒活性。这些化合物的构效关系 (SAR) 对于提高其抗肿瘤功效至关重要 (Tsuzuki 等,2004)。SAR 表明,特定位置的某些取代基显着影响其细胞毒活性,使其成为临床抗肿瘤应用的潜在候选者。

安全和危害

属性

IUPAC Name |

7-fluoro-1H-1,8-naphthyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBNBYAEJAJCBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C=CC(=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610537 |

Source

|

| Record name | 7-Fluoro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-[1,8]naphthyridin-2-ol | |

CAS RN |

846033-37-2 |

Source

|

| Record name | 7-Fluoro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

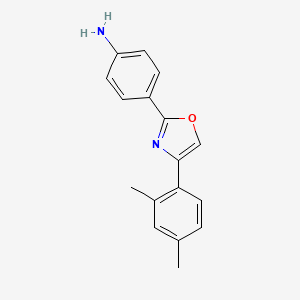

![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)

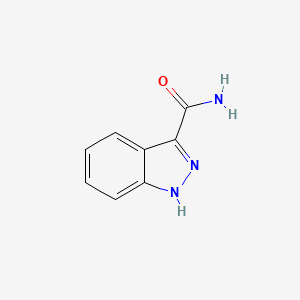

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

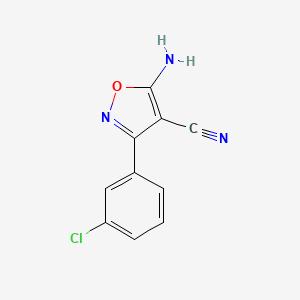

![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)

![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)